1,5-Dichloro-3,3-dimethylpentane
Description
1,5-Dichloro-3-methylpentane (CAS 56702-89-7) is a halogenated alkane with the molecular formula C₆H₁₂Cl₂ and a molecular weight of 155.07 g/mol . Its structure features chlorine atoms at the terminal carbons (positions 1 and 5) and a methyl group at position 3 (Fig. 1). This compound is utilized in synthetic organic chemistry, particularly as an intermediate in dehydrohalogenation reactions to form alkenes . Notably, its branched structure introduces steric hindrance, influencing its reactivity and physical properties compared to linear analogs.
Properties
CAS No. |
62496-53-1 |
|---|---|
Molecular Formula |
C7H14Cl2 |
Molecular Weight |
169.09 g/mol |
IUPAC Name |
1,5-dichloro-3,3-dimethylpentane |
InChI |
InChI=1S/C7H14Cl2/c1-7(2,3-5-8)4-6-9/h3-6H2,1-2H3 |
InChI Key |
FKWZFRHUYPBHBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
Catalytic Friedel-Crafts Alkylation
The most extensively documented synthesis involves a Friedel-Crafts alkylation between ethylene and 2,2-dichloropropane, catalyzed by anhydrous aluminum chloride (AlCl₃). This method, patented in US2769848A, achieves yields exceeding 80% under optimized conditions.
Reaction Mechanism
The reaction proceeds via electrophilic attack of the AlCl₃-activated 2,2-dichloropropane on ethylene, forming a carbocation intermediate that undergoes sequential alkylation:
$$ \text{2,2-dichloropropane} + \text{ethylene} \xrightarrow{\text{AlCl}_3} \text{3,3-dimethyl-1,5-dichloropentane} $$
Key intermediates include 2-methyl-2,4-dichlorobutane , which can be recycled to enhance overall yield.
Optimization Parameters
- Temperature : -40°C to +10°C (optimal at 0°C to suppress side reactions).
- Pressure : 1–55 atmospheres (higher pressures favor ethylene solubility).
- Catalyst Loading : 0.5–25 wt% of 2,2-dichloropropane.
Table 1: Friedel-Crafts Alkylation Conditions and Outcomes
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature | -40°C to +10°C | 0°C |
| Pressure | 1–55 atm | 20 atm |
| AlCl₃ Concentration | 0.5–25 wt% | 10 wt% |
| Yield | 65–85% | 82% |
Hydrochlorination of 3,3-Dimethyl-1-pentene
An alternative route involves hydrochlorination of 3,3-dimethyl-1-pentene using hydrogen chloride (HCl) under acidic conditions. While less common, this method avoids high-pressure equipment and is scalable for laboratory settings.
Reaction Pathway
The addition of HCl follows anti-Markovnikov orientation due to carbocation stability:
$$ \text{3,3-dimethyl-1-pentene} + \text{HCl} \rightarrow \text{1,5-dichloro-3,3-dimethylpentane} $$
Side products like 2-chloro-3,3-dimethylpentane are minimized using polar aprotic solvents (e.g., dichloromethane).
Chlorination of 3,3-Dimethylpentane
Direct chlorination of 3,3-dimethylpentane with chlorine gas (Cl₂) under UV light offers a radical-mediated pathway. This method, though less selective, is industrially viable for bulk production.
Mechanism and Challenges
- Radical Chain Initiation :
$$ \text{Cl}_2 \xrightarrow{h\nu} 2\text{Cl}^\bullet $$
Chlorine radicals abstract hydrogen from the alkane, forming dichlorinated products. - Selectivity Issues : Competing formation of 1,3-dichloro-3,3-dimethylpentane necessitates fractional distillation.
Industrial Parameters
- Chlorine Feed : 1.2–1.5 equivalents.
- UV Intensity : 250–400 nm wavelength.
- Yield : 50–60% (purity >95% after distillation).
By-Product Management and Recycling
A defining feature of these methods is the generation of recyclable by-products:
- 2-Methyl-2,4-dichlorobutane : Recycled with excess ethylene to produce additional this compound.
- Unreacted 2,2-Dichloropropane : Recovered via distillation and reused.
Table 2: By-Products and Mitigation Strategies
| By-Product | Source Reaction | Mitigation Strategy |
|---|---|---|
| 2-Methyl-2,4-dichlorobutane | Friedel-Crafts | Recycling with ethylene |
| 1,3-Dichloro isomer | Chlorination | Fractional distillation |
| Oligomers | High-temperature runs | Solvent extraction |
Purification and Isolation
Final purification universally employs distillation due to the compound’s volatility (boiling point ~180°C). Key steps include:
Comparative Analysis of Methods
Table 3: Method Comparison for Industrial Feasibility
| Method | Yield | Scalability | Cost Efficiency | Environmental Impact |
|---|---|---|---|---|
| Friedel-Crafts | 80–85% | High | Moderate | Catalyst waste |
| Hydrochlorination | 70–75% | Moderate | Low | HCl handling |
| Chlorination | 50–60% | High | Low | Cl₂ emissions |
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-3,3-dimethylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or alkoxides in polar solvents like ethanol or methanol.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
1,5-Dichloro-3,3-dimethylpentane has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-dichloro-3,3-dimethylpentane involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The chlorine atoms act as leaving groups, allowing the formation of new bonds with nucleophiles or the generation of double bonds in elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Key Identifiers :
- IUPAC Name: 1,5-Dichloro-3-methylpentane
- Synonyms: 3-Methyl-1,5-dichloropentane, Pentane-1,5-dichloro-3-methyl
- CAS Registry: 56702-89-7
- ChemSpider ID: 126517
Linear vs. Branched Dichloropentanes
The structural isomerism and branching significantly affect physical and chemical properties. Below is a comparative analysis with key analogs:
1,5-Dichloropentane (Linear)
- CAS : 628-76-2
- Formula : C₅H₁₀Cl₂
- Molecular Weight : 141.04 g/mol
- Boiling Point : 336.00–337.70 K (1.30 kPa)
- Key Differences :
1,5-Dichloro-3-methylpentane (Branched)
Other Structural Analogs
1,3-Dichloropentane
- Formula : C₅H₁₀Cl₂
- Key Differences :
- Chlorine atoms at positions 1 and 3 promote different reaction pathways (e.g., intramolecular cyclization).
3,3-Dimethyl-1,5-dichloropentane
- If synthesized, its bulkier structure would further reduce reactivity in substitution/elimination reactions.
Data Table: Comparative Properties
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